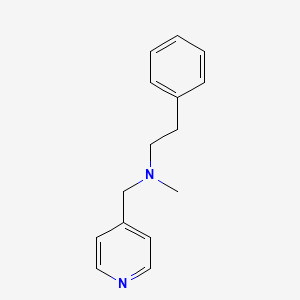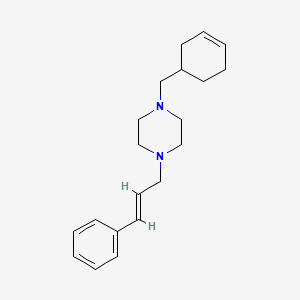
N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine
説明
N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine, also known as MPPE, is a chemical compound that belongs to the family of phenylethylamines. MPPE is a derivative of amphetamine and has been found to exhibit potent psychostimulant properties. In recent years, MPPE has gained attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine is not fully understood, but it is believed to involve the modulation of neurotransmitter release. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been found to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine may also act as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and prolonging their effects.
Biochemical and Physiological Effects
N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been found to have a range of biochemical and physiological effects. In animal models, N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been shown to increase locomotor activity and induce hyperactivity. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has also been found to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant. Additionally, N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been found to increase body temperature and induce thermogenesis, indicating its potential as a metabolic stimulant.
実験室実験の利点と制限
One of the main advantages of using N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine in laboratory experiments is its potent psychostimulant properties. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been shown to increase the release of neurotransmitters involved in various physiological processes, making it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, one of the limitations of using N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine in laboratory experiments is its potential for abuse. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine is a derivative of amphetamine, which is a highly addictive drug. Therefore, caution must be taken when handling and using N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine in laboratory experiments.
将来の方向性
There are several future directions for research on N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine. One potential direction is the study of its effects on drug addiction. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been shown to reduce drug-seeking behavior in animal models, making it a potential candidate for the treatment of drug addiction. Another potential direction is the study of its effects on metabolism. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been found to induce thermogenesis, indicating its potential as a metabolic stimulant. Further research is needed to determine the mechanisms underlying this effect and its potential applications in the treatment of metabolic disorders.
Conclusion
In conclusion, N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine is a chemical compound that exhibits potent psychostimulant properties and has potential applications in various research fields. Its synthesis method involves a multistep process starting from commercially available starting materials. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been found to increase the release of neurotransmitters involved in various physiological processes and has potential applications in the study of neurotransmitter systems and drug addiction. However, caution must be taken when handling and using N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine in laboratory experiments due to its potential for abuse. Future research directions include the study of its effects on drug addiction and metabolism.
科学的研究の応用
N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been found to have a wide range of potential applications in scientific research. One of the most significant applications of N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine is in the study of neurotransmitter systems. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in various physiological processes. N-methyl-2-phenyl-N-(4-pyridinylmethyl)ethanamine has also been found to have potential applications in the study of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(13-15-7-10-16-11-8-15)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRJNJODLANZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424655 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3851469.png)
![6,8-dichloro-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851477.png)
amino]ethanol](/img/structure/B3851479.png)

![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-methylphenyl)piperazine](/img/structure/B3851488.png)
![4-(4-bromophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B3851502.png)
![2-ethoxy-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3851510.png)
![ethyl 1-[4-(hexyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B3851519.png)
![{1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B3851530.png)
![6-chloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851545.png)

![N,N-dimethyl-4-[3-(1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B3851552.png)

